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molecular formula C11H15ClN2O B8483768 1-(3-chloro-2-methoxyphenyl)piperazine

1-(3-chloro-2-methoxyphenyl)piperazine

Cat. No. B8483768
M. Wt: 226.70 g/mol
InChI Key: CWLHQCGNSQBNIP-UHFFFAOYSA-N
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Patent
US07160888B2

Procedure details

To a solution of 4-(3-chloro-2-methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (273 mg, 0.835 mmol) in CH2Cl2 (4 mL) was added TFA (4 mL) at RT. The reaction was stirred at room temperature for 1 hour and concentrated to give a reddish brown oil. Purification by SiO2 chromatography (10% MeOH/CH2Cl2 with 1% NH4OH) gave 1-(3-Chloro-2-methoxy-phenyl)-piperazine as a pale yellow solid/oil (137 mg, 0.604 mmol, 72%). MS: APCI: M+1: 227.1 (Exact Mass: 226.09).
Name
4-(3-chloro-2-methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
273 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[C:15]=2[O:21][CH3:22])[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:20][C:16]1[C:15]([O:21][CH3:22])=[C:14]([N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
4-(3-chloro-2-methoxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
273 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C(=CC=C1)Cl)OC
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a reddish brown oil
CUSTOM
Type
CUSTOM
Details
Purification by SiO2 chromatography (10% MeOH/CH2Cl2 with 1% NH4OH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N1CCNCC1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.604 mmol
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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